molecular formula C19H18N2O3 B4307418 N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide

Cat. No. B4307418
M. Wt: 322.4 g/mol
InChI Key: ZMRLPKDEUFQERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide, also known as Compound 1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of quinoline derivatives and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. This compound 1 has also been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound 1 has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate several signaling pathways and inhibit the activity of several enzymes involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 for lab experiments is its ability to inhibit the growth of several cancer cell lines, making it a potential candidate for cancer research. However, one of the limitations of this compound 1 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1, including further investigation of its mechanism of action, optimization of its synthesis method, and testing its efficacy in animal models of cancer and neurodegenerative diseases. Additionally, the development of more soluble analogs of this compound 1 could improve its potential for use in various scientific research applications.
In conclusion, this compound 1 is a promising synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its anti-inflammatory, anti-cancer, and neuroprotective effects, along with its ability to modulate several signaling pathways, make it a potential candidate for further investigation. However, its low solubility in aqueous solutions is a limitation that needs to be addressed in future studies.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide 1 has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, this compound 1 has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroprotection studies, this compound 1 has been shown to protect neurons from oxidative stress and prevent neuronal cell death. In anti-inflammatory studies, this compound 1 has been shown to reduce inflammation and pain in animal models of inflammation.

properties

IUPAC Name

N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12(13-7-9-14(22)10-8-13)20-19(23)17-11-18(24-2)15-5-3-4-6-16(15)21-17/h3-12,22H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRLPKDEUFQERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C2=NC3=CC=CC=C3C(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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